1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate
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Overview
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxyacetate group. Its molecular formula is C13H10ClNO3, and it has a molecular weight of approximately 251.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate typically involves the reaction of 5-chloroquinoline with an appropriate acylating agent. One common method includes the reaction of 5-chloroquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. .
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Similar in structure but with an ethyl ester group instead of an oxopropyl acetate group.
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: Contains a heptan-2-yl group, differing in the length and structure of the alkyl chain.
Uniqueness: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H12ClNO4 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-oxopropyl] acetate |
InChI |
InChI=1S/C14H12ClNO4/c1-8(17)14(19-9(2)18)20-12-6-5-11(15)10-4-3-7-16-13(10)12/h3-7,14H,1-2H3 |
InChI Key |
VTGRDRBJUWWBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C |
Origin of Product |
United States |
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